Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group, a chlorobenzyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Chlorobenzylation: The attachment of a 2-chlorobenzyl group to the pyrazole ring.
Esterification: The formation of the methyl ester group.
Each of these steps requires specific reagents and conditions. For example, nitration often involves the use of nitric acid and sulfuric acid under controlled temperatures. Chlorobenzylation may require the use of a chlorobenzyl chloride reagent in the presence of a base. Esterification typically involves methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-bromobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
- Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
- Methyl 1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is unique due to the presence of the chlorobenzyl group, which can enhance its reactivity and interaction with biological targets compared to other similar compounds. The specific arrangement of substituents on the pyrazole ring also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10ClN3O4 |
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Molecular Weight |
295.68 g/mol |
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-12(17)9-7-15(14-11(9)16(18)19)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3 |
InChI Key |
TXAPLSHVQDMQRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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